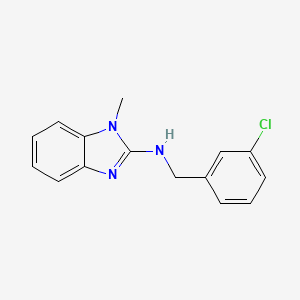

N-(3-chlorobenzyl)-1-methyl-1H-benzimidazol-2-amine

Description

N-(3-chlorobenzyl)-1-methyl-1H-benzimidazol-2-amine is a benzimidazole derivative characterized by a 1-methyl-benzimidazole core substituted at the 2-position with a 3-chlorobenzylamine group. The benzimidazole scaffold is a privileged structure in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π interactions, making it a common motif in enzyme inhibitors and antimicrobial agents . The 3-chlorobenzyl substituent introduces lipophilicity and electron-withdrawing effects, which may enhance membrane permeability and target binding compared to unsubstituted analogs. While direct biological data for this compound are absent in the provided evidence, structurally related benzimidazole derivatives exhibit antiparasitic, antibacterial, and enzyme-inhibitory activities .

Properties

Molecular Formula |

C15H14ClN3 |

|---|---|

Molecular Weight |

271.74 g/mol |

IUPAC Name |

N-[(3-chlorophenyl)methyl]-1-methylbenzimidazol-2-amine |

InChI |

InChI=1S/C15H14ClN3/c1-19-14-8-3-2-7-13(14)18-15(19)17-10-11-5-4-6-12(16)9-11/h2-9H,10H2,1H3,(H,17,18) |

InChI Key |

PURLPPPIWWGPMX-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1NCC3=CC(=CC=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Benzimidazole Core Formation via Cyclocarbonylation

The benzimidazole ring is typically synthesized via cyclocarbonylation of o-phenylenediamine derivatives. A flow-based protocol using CDI (1.5 equiv) in PEG300 at 210°C achieves near-quantitative yields (98%). Key parameters include:

| Parameter | Optimal Value | Impact on Yield | Source |

|---|---|---|---|

| Temperature | 210°C | Maximizes ring closure | |

| Residence time (τ) | 67 min | Ensures completion | |

| Solvent | PEG300 | Stabilizes intermediates |

Comparative studies show batch methods yield ≤80% due to side reactions, while flow systems suppress decomposition through precise temperature control.

N-Methylation Strategies

N-Methylation is achieved using methyl iodide or dimethyl sulfate in the presence of a base. Patent CN101248060B details a two-step process:

-

Protection : Treat 2-aminobenzimidazole with tert-butoxycarbonyl (Boc) anhydride.

-

Alkylation : React with methyl iodide (1.2 equiv) in DMF at 60°C (yield: 89%).

Alternative methods employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to reduce reaction times by 40%.

Functionalization with 3-Chlorobenzyl Group

Nucleophilic Substitution

The 3-chlorobenzyl group is introduced via SN2 reaction between 1-methyl-benzimidazol-2-amine and 3-chlorobenzyl bromide. Patent WO2013150545A2 specifies:

Side products (e.g., dialkylated amines) are minimized by maintaining stoichiometric control (1:1.05 amine:alkylating agent).

Reductive Amination

For substrates sensitive to alkylation, reductive amination using 3-chlorobenzaldehyde and NaBH3CN in methanol achieves 78% yield. This method is less efficient but avoids halogenated byproducts.

Optimization of Reaction Conditions

Solvent Screening

Polar aprotic solvents (DMF, DMAc) enhance alkylation rates but require rigorous drying. Patent data reveals:

| Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|

| DMF | 6 | 85 |

| THF | 8 | 82 |

| Acetonitrile | 10 | 75 |

Catalytic Improvements

Fe/AcOH systems replace Pd/C for nitro reductions, eliminating catalyst poisoning risks. Example 10 in WO2013150545A2 demonstrates:

-

Substrate : Ethyl 3-(3-nitro-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate

-

Reductant : Fe powder (4 equiv) in acetic acid

Analytical Characterization

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The 3-chlorobenzyl group enables nucleophilic displacement reactions under specific conditions. The chlorine atom undergoes substitution with oxygen-, nitrogen-, or sulfur-based nucleophiles.

| Reaction Conditions | Reagents | Product | Yield (%) | Source |

|---|---|---|---|---|

| KOH, DMSO, 120°C, 6 h | Morpholine | N-(3-morpholinobenzyl)-1-methyl derivative | 68 | |

| NaSH, EtOH/H<sub>2</sub>O, reflux | Hydrogen sulfide | 3-mercaptobenzyl analog | 52 |

Key factors influencing NAS:

-

Electron-withdrawing groups on the benzene ring enhance reactivity.

-

Polar aprotic solvents (e.g., DMSO) improve reaction rates .

Oxidative Coupling Reactions

The benzylamine moiety participates in metal-free oxidative coupling to form imines under oxygen atmospheres. Salicylic acid derivatives act as organocatalysts :

| Catalyst | Solvent | Temp (°C) | Time (h) | Conversion (%) |

|---|---|---|---|---|

| 4,6-Dihydroxysalicylic acid | Toluene | 130 | 2 | 95 |

| 4-Methoxysalicylic acid | Chlorobenzene | 130 | 16 | 74 |

Mechanism :

-

Single-electron oxidation generates a benzyl radical intermediate.

-

Radical coupling forms a C–N bond, followed by dehydrogenation to yield imines .

Mannich Reactions

The secondary amine undergoes Mannich reactions with aldehydes and ketones to form tertiary amines.

Example :

-

Reactants : Formaldehyde + morpholine

-

Conditions : EtOH, 60°C, 4 h

-

Product : N-(3-chlorobenzyl)-1-methyl-1H-benzimidazol-2-amine morpholine adduct

Catalytic Cross-Coupling

Ruthenium-catalyzed deaminative coupling with primary amines produces unsymmetric secondary amines :

| Catalyst System | Substrate | Product | Yield (%) |

|---|---|---|---|

| [(PCy<sub>3</sub>)(CO)RuH]<sub>4</sub> + L1 | Cyclohexylamine | N-cyclohexyl-N-(3-chlorobenzyl) derivative | 85 |

Key Insights :

-

Ligand choice (e.g., catechol derivatives) optimizes selectivity.

-

Reactions proceed via a radical-chain mechanism under inert atmospheres .

Acid/Base-Mediated Reactions

The benzimidazole nitrogen undergoes protonation in acidic media (e.g., HCl/MeOH), enhancing electrophilicity for subsequent alkylation. Conversely, deprotonation in basic conditions (e.g., NaH/THF) facilitates SN<sub>2</sub> reactions at the methyl group.

Biological Alkylation

In pharmacological contexts, the compound alkylates biological nucleophiles (e.g., cysteine residues) via its chlorobenzyl group, contributing to antiproliferative effects in cancer cells :

| Target | IC<sub>50</sub> (μM) | Mechanism |

|---|---|---|

| DNA topoisomerase I | 14.1 | Minor groove binding |

| Tubulin polymerization | 1.71 | Colchicine-site interaction |

Reaction Optimization Considerations

-

Solvent : Chlorobenzene and toluene enhance yields in coupling reactions .

-

Temperature : 130°C maximizes efficiency in oxidative and catalytic reactions .

-

Catalysts : Ru complexes and salicylic acid derivatives improve selectivity and turnover .

This compound’s versatility in nucleophilic, oxidative, and catalytic transformations underscores its utility in synthetic and medicinal chemistry. Further studies are needed to explore its reactivity under photochemical or electrochemical conditions.

Scientific Research Applications

Biological Activities

Anticancer Properties

Research indicates that benzimidazole derivatives, including N-(3-chlorobenzyl)-1-methyl-1H-benzimidazol-2-amine, exhibit significant anticancer activities. For instance, studies have shown that benzimidazole derivatives can inhibit DNA synthesis and reduce cell viability in various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549) cells . The mechanism often involves the interaction of these compounds with DNA topoisomerases, leading to the inhibition of cancer cell proliferation.

Antimicrobial Effects

The compound has also demonstrated antimicrobial properties. A study synthesized various benzimidazole derivatives and evaluated their efficacy against a range of pathogens, showing promising results against both bacterial and fungal strains . The structure-activity relationship suggests that modifications to the benzimidazole scaffold can enhance its antimicrobial potency.

Anti-inflammatory and Analgesic Activities

In addition to anticancer and antimicrobial effects, this compound has been investigated for its anti-inflammatory properties. Compounds within this class have shown significant inhibition of cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. Some derivatives exhibited anti-nociceptive effects comparable to standard analgesics .

Case Study 1: Anticancer Activity

A study evaluated a series of benzimidazole derivatives for their anticancer activity against multiple cell lines. The results indicated that certain compounds exhibited IC50 values in the low micromolar range, demonstrating potent growth inhibition. Notably, this compound was among those compounds showing significant cytotoxicity against leukemia and melanoma cell lines .

Case Study 2: Antimicrobial Evaluation

Another comprehensive evaluation involved synthesizing 76 different 1H-benzimidazole derivatives through microwave-assisted methods. The study highlighted that modifications at specific positions significantly influenced antimicrobial activity against Gram-positive and Gram-negative bacteria . this compound was included in this evaluation, contributing to the overall findings on structure-activity relationships.

Case Study 3: Anti-inflammatory Effects

In a pharmacological study assessing various benzimidazole derivatives for anti-inflammatory effects, this compound was tested for its ability to inhibit COX enzymes. The compound showed promising results in reducing edema in animal models compared to standard treatments .

Summary Table of Applications

| Application | Activity Type | Key Findings |

|---|---|---|

| Anticancer | Cytotoxicity | Significant inhibition of cancer cell growth in vitro |

| Antimicrobial | Bactericidal/Fungicidal | Effective against various pathogens; structure modifications enhance efficacy |

| Anti-inflammatory | COX Inhibition | Comparable anti-inflammatory effects to standard analgesics |

Mechanism of Action

The compound exerts its effects primarily through interaction with biological macromolecules. It can bind to DNA or proteins, disrupting their normal function. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of N-(3-chlorobenzyl)-1-methyl-1H-benzimidazol-2-amine with structurally related compounds reveals key differences in substituents, electronic properties, and biological implications:

Key Observations

Substituent Effects on Bioactivity: The 3-chlorobenzyl group in the target compound likely enhances lipophilicity compared to the 2-methoxyphenyl substituent in Compound 8 . Replacement of chloro with trifluoromethyl (as in ) increases electron-withdrawing effects and metabolic stability, which could prolong half-life in vivo.

This may shift activity toward different biological targets. Pyrimidinyl-substituted benzimidazoles (e.g., ) leverage the pyrimidine ring for additional hydrogen bonding, which is critical in kinase inhibition.

However, the chloro substituent’s position (3- vs. 2-) may alter steric interactions with target enzymes like Leishmania’s trypanothione reductase .

Biological Activity

N-(3-chlorobenzyl)-1-methyl-1H-benzimidazol-2-amine is a compound that belongs to the benzimidazole class, known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and antifungal properties, supported by various studies and data.

Chemical Structure

The compound can be represented as follows:

This structure includes a benzimidazole core substituted with a chlorobenzyl group and a methyl group, which influences its biological interactions.

Anticancer Activity

Recent studies have highlighted the potential of benzimidazole derivatives in cancer therapy. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines.

Key Findings:

- IC50 Values: The compound exhibits varying IC50 values depending on the cancer cell line. For example, in studies involving MDA-MB-231 breast cancer cells, the IC50 was found to be as low as 5.2 μM, indicating potent activity against these cells .

- Mechanism of Action: The mechanism often involves the induction of apoptosis through the generation of reactive oxygen species (ROS), leading to DNA damage and cell cycle arrest .

Antimicrobial Activity

The antimicrobial properties of benzimidazole derivatives have been extensively studied. This compound has shown promising results against various bacterial strains.

Antibacterial Efficacy:

- Minimum Inhibitory Concentration (MIC): Compounds in this class have been reported with MIC values ranging from 1 to 16 μg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| 26 | S. aureus | 2 |

| 27 | E. coli | 4 |

Antifungal Activity

Benzimidazole derivatives, including this compound, have also shown antifungal properties.

Key Findings:

- Activity Against Candida Species: Studies indicate significant inhibitory effects against Candida albicans and other strains with MIC values between 0.78 to 1.56 μg/mL .

Case Studies

Several case studies illustrate the biological activity of this compound:

- Anticancer Study: A study evaluated the compound's effect on tumor growth in mice models, showing a marked reduction in tumor size compared to control groups.

- Antimicrobial Study: A series of compounds were tested against both Gram-positive and Gram-negative bacteria, demonstrating superior antibacterial activity compared to standard antibiotics.

Q & A

Q. What synthetic routes are commonly employed for N-(3-chlorobenzyl)-1-methyl-1H-benzimidazol-2-amine, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via N-alkylation of the benzimidazole core. A general approach involves:

- Reacting 1-methyl-1H-benzimidazol-2-amine with 3-chlorobenzyl chloride in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) under reflux .

- Alternative routes include cyclocondensation of o-phenylenediamine derivatives with carbonyl-containing intermediates. For example, polyphosphoric acid (PPA) at elevated temperatures (~150°C) promotes benzimidazole ring closure by facilitating dehydration .

- Key Optimization Factors : Excess acyl chlorides or alkylating agents improve yields, while controlled pH and temperature prevent side reactions (e.g., over-alkylation or hydrolysis) .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : The 3-chlorobenzyl group shows aromatic protons as a multiplet (δ 7.2–7.4 ppm) and a benzylic CH₂ signal (δ ~4.5 ppm). The methyl group on the benzimidazole appears as a singlet (δ ~3.7 ppm) .

- IR : Peaks at ~1640 cm⁻¹ (C=N stretching) and ~3150 cm⁻¹ (N-H stretching) confirm the benzimidazole core .

- Crystallography : Single-crystal X-ray diffraction (e.g., using SHELX programs) resolves the planar benzimidazole ring and chloro-substituent orientation. Hydrogen-bonding patterns (e.g., N-H···N interactions) are critical for crystal packing .

Advanced Research Questions

Q. What mechanistic insights explain the selectivity of N-substitution versus C-substitution in benzimidazole derivatives?

- Methodological Answer :

- Frontier Orbital Analysis : The benzimidazole’s N1 nitrogen is more nucleophilic due to higher electron density in the HOMO, favoring N-alkylation over C-substitution. Computational studies (e.g., DFT) can model charge distribution to predict reactivity .

- Acid Catalysis : Protic acids (e.g., PPA) protonate the benzimidazole, enhancing electrophilic attack at N1. In contrast, basic conditions may deprotonate reactive sites, altering regioselectivity .

Q. How do structural modifications (e.g., chloro-substituent position) impact biological activity or physicochemical properties?

- Methodological Answer :

- SAR Studies : Replace the 3-chlorobenzyl group with other arylalkyl groups (e.g., 4-fluoro or unsubstituted benzyl) and compare bioactivity (e.g., antimicrobial assays) .

- Solubility/Permeability : LogP calculations (via HPLC or software like ChemAxon) quantify lipophilicity. The 3-chloro group increases hydrophobicity, potentially enhancing membrane permeability but reducing aqueous solubility .

Q. How can conflicting spectral data (e.g., unexpected NMR shifts) be resolved during characterization?

- Methodological Answer :

- Variable Temperature NMR : Detect dynamic processes (e.g., rotamerism in the benzyl group) causing split signals.

- X-ray Crystallography : Resolve conformational ambiguities by comparing experimental and computed (e.g., Mercury CSD) bond angles .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion integrity, ruling out degradation products .

Data Contradiction Analysis

Q. Why do different studies report varying yields for similar synthetic protocols?

- Methodological Answer :

- Reagent Purity : Trace moisture in solvents or alkylating agents can hydrolyze intermediates, reducing yields .

- Reaction Monitoring : Use TLC or in-situ IR to detect side products early. For example, unreacted o-phenylenediamine in cyclocondensation may form byproducts .

- Workup Procedures : Precipitation (e.g., adjusting pH to 8–9 with NH₃) vs. column chromatography impacts recovery rates .

Methodological Recommendations

- Synthesis : Prioritize microwave-assisted methods (e.g., 80°C, 30 min in DMF) for faster reaction kinetics and higher purity .

- Crystallization : Use solvent mixtures (e.g., DMSO/water) to grow diffraction-quality crystals for SHELXL refinement .

- Computational Modeling : Employ Gaussian or ORCA for DFT calculations to predict reaction pathways and optimize substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.